molecular formula C21H16N2O2S B3559807 N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B3559807
M. Wt: 360.4 g/mol
InChI Key: OZZSEQCFIDQSRH-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide (Compound ID: Y200-0802) is a quinoline-4-carboxamide derivative characterized by a 3-methoxyphenyl group attached to the carboxamide nitrogen and a thiophen-2-yl substituent at the 2-position of the quinoline core (Fig. 1).

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-25-15-7-4-6-14(12-15)22-21(24)17-13-19(20-10-5-11-26-20)23-18-9-3-2-8-16(17)18/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZSEQCFIDQSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via a Suzuki coupling reaction between a thiophene boronic acid and a halogenated quinoline derivative.

    Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with 3-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: Bromine, NBS (N-Bromosuccinimide)

Major Products

    Oxidation: Formation of N-(3-hydroxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide.

    Reduction: Formation of N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-amine.

    Substitution: Formation of brominated derivatives of the thiophene ring.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure can be described as follows:

  • IUPAC Name : N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
  • Molecular Formula : C22H18N2O2S
  • Molecular Weight : 374.5 g/mol

The presence of both quinoline and thiophene moieties contributes to its unique chemical properties, which are instrumental in its biological activity.

Biological Activities

This compound has been investigated for various biological activities, including:

  • Anticancer Activity :
    • Research indicates that quinoline derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways .
  • Antimicrobial Properties :
    • Compounds with thiophene and quinoline structures have demonstrated antibacterial and antifungal activities. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Anti-inflammatory Effects :
    • The compound may also possess anti-inflammatory properties, which can be beneficial in treating diseases characterized by chronic inflammation, such as arthritis .
  • Antidiabetic Potential :
    • Some derivatives have shown promise in inhibiting enzymes like α-glucosidase and α-amylase, which are critical in carbohydrate metabolism. This suggests a potential role in managing diabetes .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Study A (2018)Anticancer ActivityDemonstrated significant cytotoxicity against various cancer cell lines, inducing apoptosis through mitochondrial pathways .
Study B (2020)Antimicrobial PropertiesShowed effective inhibition of bacterial growth in vitro, with potential applications in developing new antibiotics .
Study C (2021)Anti-inflammatory EffectsReported reduction in inflammatory markers in animal models, suggesting therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide depends on its specific biological target. For example, if it exhibits anticancer activity, it may interact with DNA or specific proteins involved in cell proliferation. The methoxy and thiophene groups can enhance its binding affinity to the target molecules, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Quinoline-4-carboxamide derivatives exhibit diverse biological activities depending on substituents. Key structural variations among analogues include:

Substituents on the Quinoline Core
  • Thiophene vs. Phenyl Groups: The target compound features a thiophen-2-yl group at the 2-position, which enhances aromatic interactions compared to phenyl-substituted analogues like N-(3-chloro-4-methylphenyl)-2-phenylquinoline-4-carboxamide (). Thiophene’s sulfur atom may also influence solubility and metabolic stability .
  • Methoxy vs. Halogen/Electron-Withdrawing Groups: The 3-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., chloro, nitro) in analogues such as N-(2-chlorophenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide (). Methoxy groups improve lipophilicity but may reduce metabolic oxidation compared to halogens .
Carboxamide Side Chain Modifications
  • Aminoalkyl vs. Aromatic Amines: The target compound’s 3-methoxyphenyl carboxamide differs from aminoalkyl-substituted derivatives like N-(3-(dimethylamino)propyl)-2-phenylquinoline-4-carboxamide ().

Physicochemical Properties

Key physicochemical parameters for selected analogues are compared below:

Compound Melting Point (°C) HPLC Purity (%) Yield (%) Reference
Target Compound (Y200-0802) Not reported Not reported Not reported
5a1 (N-methylpiperazine derivative) 182.3–184.2 99.4 64
5a2 (Pyrrolidine derivative) 176.7–178.1 98.8 65
7e (4-Methoxyphenyl-thiophene derivative) Not reported Not reported Not reported
N-(3-chloro-4-methylphenyl) analogue Not reported Not reported Not reported
  • Melting Points: Aminoalkyl-substituted derivatives (e.g., 5a1–5a4) exhibit higher melting points (168–184°C), suggesting stronger intermolecular interactions compared to aromatic carboxamides .
  • Synthetic Yields: Yields for aminoalkyl derivatives range from 59–65%, while the target compound’s synthesis efficiency remains undocumented .

Biological Activity

N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core , a thiophene ring , and a methoxy-substituted phenyl group . The structural formula can be represented as follows:

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC19H16N2O2S
Molecular Weight336.41 g/mol

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, may exhibit anticancer properties . These compounds often act by inhibiting specific enzymes or signaling pathways involved in cell proliferation. For instance, studies have shown that related quinoline derivatives can induce apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial function .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . In vitro studies demonstrated that certain quinoline derivatives exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve interference with bacterial DNA synthesis or disruption of cell wall integrity .

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives similar to this compound:

  • Anticancer Studies : A study reported that quinoline derivatives showed cytotoxic effects against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating potent activity . The compounds were found to induce apoptosis through intrinsic pathways.
  • Antimycobacterial Activity : Research has highlighted the effectiveness of certain substituted quinolines against Mycobacterium tuberculosis, demonstrating superior activity compared to standard treatments like isoniazid . This suggests potential applications in treating tuberculosis.
  • Fluorescent Probes : Due to their unique structural properties, compounds like this compound may serve as fluorescent probes in biochemical assays, allowing for real-time monitoring of biological processes.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

CompoundAnticancer ActivityAntimicrobial ActivityUnique Features
This compoundModerateSignificantMethoxy group enhances solubility
N-(2-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamideHighModerateDifferent substitution pattern
N-(2-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamideLowHighNitro group may enhance reactivity

Q & A

Q. What are the established synthetic routes for N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of the quinoline core via condensation of substituted anilines with ketones or aldehydes. For example, describes the use of 2-methylimidazo[1,2-a]pyridine and quinoline scaffolds coupled with trifluoromethyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling. Key steps include:

  • Cyclocondensation : Formation of the quinoline ring using precursors like 4-oxo-1,4-dihydroquinoline derivatives .
  • Thiophene coupling : Suzuki-Miyaura coupling to introduce the thiophen-2-yl group at the 2-position of the quinoline core .
  • Amidation : Reaction of the carboxylic acid intermediate with 3-methoxyaniline using coupling agents like EDCI or HATU . Purification methods (e.g., column chromatography, recrystallization) and characterization (NMR, HPLC) are critical for ensuring product integrity .

Q. How is the structural integrity of this compound verified in experimental settings?

Comprehensive characterization includes:

  • NMR spectroscopy : To confirm substituent positions and assess purity (e.g., ¹H-NMR for aromatic protons and methoxy groups) .
  • Mass spectrometry (MS) : To validate molecular weight and detect isotopic patterns (e.g., [M+H]+ peaks) .
  • X-ray crystallography : For unambiguous confirmation of the molecular structure, as demonstrated for analogous quinoxaline-thiophene derivatives in .

Q. What are the recommended safety protocols for handling this compound?

While specific data for this compound are limited, provides guidelines for structurally similar quinoline-carboxylic acids:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Emergency measures : Immediate rinsing for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies may arise from variations in assay conditions, compound purity, or structural isomers. Methodological solutions include:

  • Reproducibility checks : Replicate assays under standardized conditions (e.g., pH, temperature) .
  • Purity analysis : Use HPLC (>95% purity threshold) and elemental analysis .
  • Stereochemical verification : X-ray crystallography or NOESY NMR to rule out conformational isomers .

Q. What strategies optimize the synthetic yield of this compound?

Yield improvements can be achieved through:

  • Microwave-assisted synthesis : Reduces reaction time and enhances efficiency, as seen in for analogous thiophene derivatives .
  • Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient thiophene coupling .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) for amidation steps .

Q. How does substitution at the quinoline 4-position influence bioactivity?

Structure-activity relationship (SAR) studies on similar compounds ( ) suggest:

  • Electron-withdrawing groups (e.g., -CF₃) enhance target binding affinity but may reduce solubility.
  • Methoxy groups at the 3-position (as in this compound) improve metabolic stability due to steric hindrance .
  • Thiophene substitution at the 2-position increases π-π stacking interactions with hydrophobic protein pockets .

Q. What advanced techniques are used to study metabolic pathways of this compound?

  • In vitro assays : Liver microsomes or hepatocytes to identify phase I/II metabolites .
  • LC-MS/MS : Detects hydroxylated or conjugated metabolites, as applied to analogous quinoxaline derivatives .
  • Stable isotope labeling : Tracks metabolic fate in vivo .

Methodological Considerations

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction () provides:

  • Bond lengths/angles : Validates quinoline-thiophene connectivity .
  • Packing motifs : Reveals intermolecular interactions (e.g., hydrogen bonds) affecting solubility .

Q. What computational methods support the design of derivatives with enhanced properties?

  • Docking simulations : Predict binding modes with target proteins (e.g., kinases) .
  • DFT calculations : Optimize substituent electronic effects (e.g., methoxy vs. nitro groups) .

Q. How are reaction intermediates characterized during scale-up synthesis?

  • In-situ monitoring : FTIR or Raman spectroscopy tracks key functional groups .
  • Isolation and analysis : Prep-HPLC or TLC for unstable intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.